molecular formula C11H12BrClOS B14045943 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14045943
M. Wt: 307.63 g/mol
InChI Key: IWMHAKZBWAEESW-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and sulfur atoms

Preparation Methods

The synthesis of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step reactions. One common synthetic route starts with the bromination of a methylthio-substituted benzene derivative, followed by chlorination and subsequent formation of the ketone group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The methylthio group can also participate in redox reactions, affecting the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar compounds to 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one include:

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-methylsulfanylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H12BrClOS/c1-15-11-8(5-10(14)7-13)3-2-4-9(11)6-12/h2-4H,5-7H2,1H3

InChI Key

IWMHAKZBWAEESW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1CBr)CC(=O)CCl

Origin of Product

United States

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